3-Amino-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a benzamide structure, and a trifluoromethyl group. This compound is notable for its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The trifluoromethyl group enhances its lipophilicity and stability, making it a valuable candidate for further research and development.
The compound can be synthesized through various methods, including radical trifluoromethylation of carbon-centered radical intermediates and other synthetic routes involving amines and aromatic compounds. These methods are often optimized to improve yield and purity, making the compound accessible for research purposes .
3-Amino-4-(trifluoromethyl)benzamide belongs to the class of aromatic amides, specifically benzamides, which are derivatives of benzoic acid. The presence of the trifluoromethyl group classifies it as a fluorinated organic compound, which is significant in many chemical reactions due to the unique properties imparted by fluorine atoms.
The synthesis of 3-amino-4-(trifluoromethyl)benzamide can be achieved through several methods:
One common synthetic route involves the reaction of 3-nitro-4-(trifluoromethyl)benzoic acid with an appropriate amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction conditions typically require controlled temperatures and solvents to optimize yield and purity.
The molecular structure of 3-amino-4-(trifluoromethyl)benzamide can be represented as follows:
The structure features:
The molecular geometry is influenced by the electronegative fluorine atoms, which affect both sterics and electronics in reactions involving this compound.
3-Amino-4-(trifluoromethyl)benzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-amino-4-(trifluoromethyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property influences various biochemical pathways and cellular processes, making it a candidate for drug development .
Relevant data on chemical properties indicate that the trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs.
3-Amino-4-(trifluoromethyl)benzamide has several scientific uses:
The trifluoromethyl (–CF3) group has emerged as a pivotal structural motif in medicinal chemistry due to its profound ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its integration into bioactive molecules, such as 3-amino-4-(trifluoromethyl)benzamide, exemplifies rational design strategies aimed at optimizing drug-target interactions and metabolic resilience.
The –CF3 group significantly enhances lipophilicity (LogP) and membrane permeability, facilitating improved cellular uptake and blood-brain barrier (BBB) penetration. This is critical for central nervous system (CNS)-targeted agents. For instance, trifluoromethylated enaminone anticonvulsants exhibit 100% seizure protection in rodent models at 30 minutes post-administration, attributed to the –CF3 group’s ability to increase bioavailability and accelerate onset of action [1]. The group’s high electronegativity (3.44 on the Pauling scale) and low polarizability create a strong dipole moment, promoting favorable van der Waals interactions with hydrophobic protein pockets [8].
Metabolic stability is another hallmark advantage. The carbon-fluorine bonds in –CF3 resist oxidative degradation by cytochrome P450 enzymes, reducing deactivation pathways. Hydrolysis studies of amide-containing drugs reveal that –CF3 adjacent to labile bonds sterically shields them from enzymatic cleavage. In anaplastic lymphoma kinase (ALK) inhibitors, the –CF3 group lowers hydrolysis-mediated clearance by 40–60% compared to non-fluorinated analogs, directly correlating with extended plasma half-lives [5].
Table 1: Impact of –CF3 on Pharmacokinetic Parameters of Benzamide Derivatives
Compound | LogP | Papp (×10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) | Target Activity (IC₅₀) |
---|---|---|---|---|
Non-CF₃ benzamide analog | 1.8 | 12.3 | 22 | 227 nM (ABLT315I) |
3-Amino-4-(trifluoromethyl)benzamide derivative | 3.1 | 28.7 | 68 | 9 nM (ABLT315I) |
Ponatinib (reference) | 4.0 | 35.2 | 92 | 0.5 nM (ABLT315I) |
Data compiled from [1] [5] [6]. Papp = Apparent permeability in Caco-2 assays.
In EGFR inhibitors, 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide achieves IC50 = 1.05 μM against EGFR kinase, where the –CF3 group augments binding affinity through hydrophobic interactions with Leu788 and Val726 residues. Molecular docking confirms a 2.8-fold increase in binding energy compared to chloro-substituted analogs [3].
While all fluorinated groups enhance metabolic stability, the –CF3 group offers unique steric and electronic properties distinct from monofluoro (–F), difluoromethyl (–CF2H), or pentafluoroethyl (–CF2CF3) groups. The –CF3 group provides superior lipophilic efficiency (LipE) due to its balanced hydrophobicity and molar refractivity (MR = 5.02 cm3/mol), optimizing ligand-receptor binding entropy [4] [8].
Table 2: Comparative Effects of Fluorinated Substituents on Drug Properties
Fluorinated Group | Lipophilicity (ΔLogP) | Metabolic Stability | Hydrogen Bond Acceptor Strength | Common Applications |
---|---|---|---|---|
–F | +0.14 | Moderate | Weak | Aromatic substituents |
–CF3 | +0.88 | High | None | Kinase inhibitors, CNS agents |
–OCF3 | +0.82 | High | Moderate (oxygen) | Herbicides, NSAIDs |
–CF2H | +0.67 | Moderate | Weak (H-bond donor) | Antivirals |
–CF2CF3 | +1.32 | High | None | Anesthetics |
Data derived from [4] [8] [9]. ΔLogP = Increase relative to unsubstituted parent.
The –CF3 group serves as a bioisostere for tert-butyl or isopropyl groups, offering comparable steric bulk (van der Waals volume = 38.2 ų) without metabolic liabilities. In SOS1 inhibitors, replacing a tert-butyl group with –CF3 in aryl-urea derivatives increased solubility by 3.5-fold while maintaining nanomolar potency (IC50 = 4.88 µg/mL against B. mycoides) [9]. Conversely, –CF2H groups can form aldehyde metabolites via oxidation, limiting their utility [4].
In kinase inhibitors, the –CF3 group enables specific targeting of resistance-conferring mutations. AKE-72, a 3-aminoindazole derivative bearing 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide, inhibits BCR-ABLT315I (IC50 = 9 nM), outperforming morpholine analogs lacking –CF3 by 25-fold. The –CF3 group engages in halogen bonding with Ile360, stabilizing the inactive DFG-out conformation [6].
Table 3: –CF3 as a Bioisostere in Clinically Active Compounds
Parent Group | CF3-Modified Compound | Target | Potency Shift | Key Advantage |
---|---|---|---|---|
Chloro | Ubrogepant | CGRP | 6-fold ↑ | Oral bioavailability |
Methyl | Alpelisib | PI3K | 3-fold ↑ | Solubility |
tert-Butyl | AKE-72 (pan-BCR-ABL inhibitor) | ABLT315I | 16-fold ↑ | Resistance profile |
Nitrile | Celecoxib | COX-2 | Equivalent | Reduced toxicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7